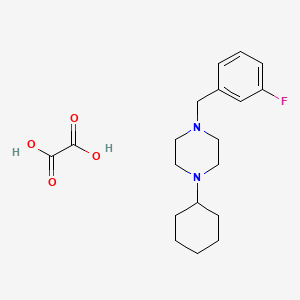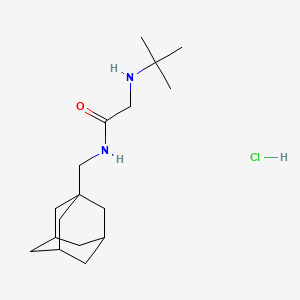
N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride, also known as memantine hydrochloride, is a medication used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of the NMDA receptors in the brain.
Applications De Recherche Scientifique
Memantine hydrochloride has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. In addition, N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride hydrochloride has been studied for its potential therapeutic effects on other neurodegenerative diseases such as Parkinson's disease and multiple sclerosis.
Mécanisme D'action
Memantine hydrochloride works by blocking the activity of the NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. Overactivation of NMDA receptors can lead to neuronal damage and death, which is thought to contribute to the development of neurodegenerative diseases. By blocking the activity of NMDA receptors, N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride hydrochloride can help protect neurons from damage and slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Memantine hydrochloride has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons. Memantine hydrochloride has also been shown to reduce the levels of inflammatory cytokines in the brain, which are thought to contribute to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride hydrochloride in lab experiments is that it has a well-defined mechanism of action and has been extensively studied for its potential therapeutic effects. This makes it a useful tool for studying the role of NMDA receptors in the brain and for developing new treatments for neurodegenerative diseases. One limitation of using this compound hydrochloride in lab experiments is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer the drug in vivo and to study its effects in vitro.
Orientations Futures
There are a number of future directions for research on N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride hydrochloride. One area of research is the development of new and more effective NMDA receptor antagonists for the treatment of neurodegenerative diseases. Another area of research is the identification of biomarkers that can be used to predict the response to this compound hydrochloride and other NMDA receptor antagonists. Finally, there is a need for further research on the long-term safety and efficacy of this compound hydrochloride in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
Memantine hydrochloride is synthesized by reacting 1-adamantylamine with tert-butylglycine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride hydrochloride. The synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-2-(tert-butylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O.ClH/c1-16(2,3)19-10-15(20)18-11-17-7-12-4-13(8-17)6-14(5-12)9-17;/h12-14,19H,4-11H2,1-3H3,(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPQSVVPFKUQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NCC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B4889580.png)
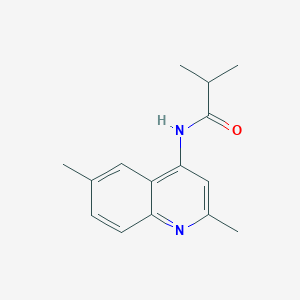
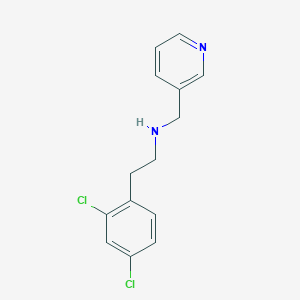
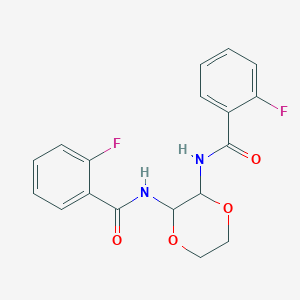
![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4889626.png)
![3-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4889629.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4889642.png)
![isopropyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4889643.png)
![N-cyclopropyl-1'-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4889656.png)
![2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B4889665.png)
![ethyl 4-{[({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4889670.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4889671.png)
